molecular formula C17H11FO5 B2707706 4-fluorophenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 825599-80-2

4-fluorophenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No. B2707706
CAS RN: 825599-80-2
M. Wt: 314.268
InChI Key: SCLVTICGPQBQLM-UHFFFAOYSA-N
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Description

“4-fluorophenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate” is a compound that belongs to the 2H-chromene class of heterocyclic compounds . These compounds are known for their versatile biological profiles and simple structure .

Scientific Research Applications

Photochemical Properties and Kinetics

Delbaere et al. (2003) explored the photochromic behavior of a closely related compound, 2,2-di(4-fluorophenyl)-6-methoxy-2H-1-chromene, through 19F NMR spectroscopy. Their study revealed the formation of three photoisomers under UV irradiation, including two merocyanines and an unprecedented allenyl-phenol isomer. This research contributes to understanding the photochemical processes and the stability of photoisomers in chromene derivatives, highlighting the compound's potential in photochemical applications (Delbaere, Micheau, & Vermeersch, 2003).

Anticancer Activity

Yin et al. (2013) investigated the compound S14161, which features the 4-fluorophenyl and 6-methoxy-2-oxo-2H-chromene structure, identifying it as an inhibitor of the phosphoinositide 3-kinase (PI3K). By synthesizing analogues of S14161, they discovered derivatives with potent antiproliferative activities against various tumor cell lines, suggesting the compound's utility in developing new anticancer agents (Yin et al., 2013).

Synthesis and Characterization of Novel Compounds

Pimenova et al. (2003) described the synthesis of a compound with a structure including tetrafluoro-4-methoxyphenyl elements, demonstrating the versatility of chromene derivatives in synthesizing novel compounds with potential biological activities (Pimenova, Krasnych, Goun, & Miles, 2003).

Antimicrobial and Enzyme Inhibition Studies

Tiwari et al. (2018) synthesized chromene-pyrimidine coupled derivatives and assessed their antimicrobial activities. They discovered compounds with significant antibacterial and antifungal effects, indicating the potential of chromene derivatives in developing new antimicrobial agents. This study also explored the compounds' enzyme inhibition properties and toxicity, further underscoring their pharmacological relevance (Tiwari et al., 2018).

properties

IUPAC Name

(4-fluorophenyl) 6-methoxy-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FO5/c1-21-13-6-7-15-10(8-13)9-14(17(20)23-15)16(19)22-12-4-2-11(18)3-5-12/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLVTICGPQBQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluorophenyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

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